
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone, also known as CES-101, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Characterization
Novel azetidinone derivatives, which include compounds with a sulfonyloxy group, have been synthesized. These compounds were prepared through a series of reactions starting from 4-sulfonyloxy aniline derivatives, leading to Schiff's bases and eventually to various 2-azetidinone derivatives. This process underscores the versatility and reactivity of azetidinone scaffolds in chemical synthesis Patel & Desai, 2004.
Another study highlighted the synthesis of substituted azetidinones derived from a dimer of Apremilast, showcasing the importance of sulfonamide rings and their derivatives in medicinal chemistry. The synthesis involved condensation reactions and highlighted the biological significance of these heterocyclic motifs Jagannadham et al., 2019.
Potential Applications
Azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized and tested for their antibacterial and antifungal activities. This research underscores the antimicrobial potential of sulfonyl-containing azetidinone derivatives, suggesting their utility in developing new antimicrobial agents Shah et al., 2014.
The preparation and characterization of various azetidinone and Schiff base derivatives were explored, with a focus on their antibacterial activity. This highlights the potential of azetidinone compounds in the development of new antibacterial agents Vashi & Naik, 2004.
Microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, demonstrated a rapid and efficient method for producing pharmacologically active compounds. These findings may facilitate the development of new therapeutic agents Mistry & Desai, 2006.
properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-13-3-2-4-14(9-13)10-18(21)20-11-17(12-20)24(22,23)16-7-5-15(19)6-8-16/h2-9,17H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRJCNHDXMRBKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)
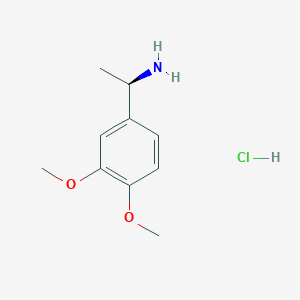


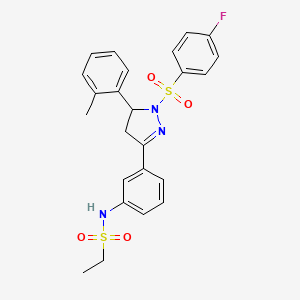
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-4-ylmethanone](/img/structure/B2399911.png)
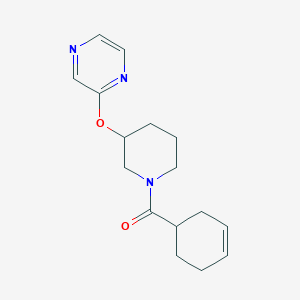
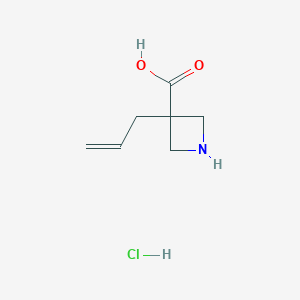
![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)
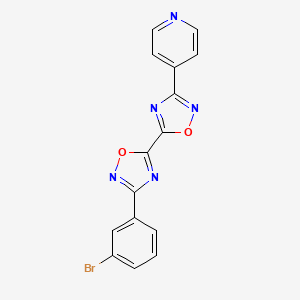
![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)
![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)
